Tetrahydroharman-3-carboxylic acid

Description

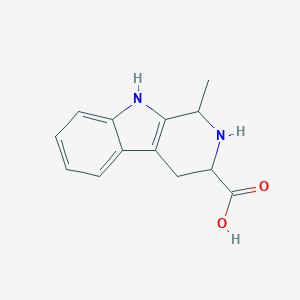

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPHXNBLQCSEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023900 | |

| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5470-37-1 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharman-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharman-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

290 °C | |

| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydroharman-3-carboxylic Acid: From Synthesis to Biological Function

This guide provides a comprehensive technical overview of Tetrahydroharman-3-carboxylic acid (THCA), a naturally occurring β-carboline alkaloid. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, analytical methodologies, and biological significance of THCA and its derivatives. We will explore its synthesis, natural occurrence, metabolic fate, and emerging therapeutic potential, grounding all claims in verifiable scientific literature.

Introduction: The β-Carboline Family and the Significance of THCA

β-carbolines are a diverse class of indole alkaloids found throughout nature, from plants and marine organisms to foodstuffs and even within human tissues.[1] Their tricyclic pyrido[3,4-b]indole structure is a scaffold for a wide array of biological activities, ranging from psychoactive to antimicrobial and antitumor effects.[1] Within this family, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and its frequently co-occurring methylated analog, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), represent key biosynthetic intermediates and bioactive molecules in their own right.

These compounds are of particular interest to the scientific community for several reasons:

-

Dietary Exposure: THCA and MTCA are prevalent in a variety of common foods and beverages, including soy sauce, wine, beer, vinegar, and toasted bread, making diet a significant source of human exposure.[2][3][4]

-

Endogenous Formation: Evidence suggests that these compounds can also be synthesized endogenously in humans, highlighting their potential role in normal physiological and pathological processes.[5]

-

Metabolic Precursors: Crucially, THCA and MTCA are the direct chemical precursors to the more widely known and potent β-carbolines, norharman and harman, respectively. This transformation, primarily through oxidative decarboxylation, is often facilitated by cooking and food processing.[3][6]

-

Emerging Biological Activities: Recent research has begun to uncover the distinct pharmacological profile of THCA, including antioxidant, neuroprotective, and pro-apoptotic activities in cancer cells.

This guide will provide the foundational knowledge and practical methodologies necessary for researchers to investigate this intriguing molecule further.

Chemical Properties and Synthesis

Core Structure and Physicochemical Properties

The fundamental structure of THCA is a tetrahydro-β-carboline core with a carboxylic acid group at the 3-position. The presence of two stereocenters at positions 1 and 3 allows for the existence of different diastereoisomers.

| Property | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 216.24 g/mol | 230.26 g/mol |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

| Appearance | White crystalline powder | Solid |

| Melting Point | 282 - 284 °C | 252-256 °C (dec.) |

Synthesis via the Pictet-Spengler Reaction

The cornerstone of THCA and MTCA synthesis, both in nature and in the laboratory, is the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Causality of the Experimental Choice: The Pictet-Spengler reaction is the most efficient and widely used method for constructing the tetrahydro-β-carboline skeleton due to its reliability and the ready availability of starting materials.[7] The reaction mimics the biosynthetic pathway of these alkaloids.

Experimental Protocol: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

This protocol provides a general methodology for the synthesis of the tetrahydro-β-carboline core structure.

Materials:

-

Tryptamine or L-tryptophan methyl ester

-

Aldehyde or ketone (e.g., formaldehyde for THCA, acetaldehyde for MTCA)

-

Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), water, methanol)

-

Acid catalyst (e.g., citric acid, tartaric acid, trifluoroacetic acid - TFA)[9][10]

-

Reaction vessel (e.g., screw-cap Schlenk tube)

-

Magnetic stirrer and heating plate

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the tryptamine derivative (1.0 equivalent) in the chosen solvent.

-

Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.0-1.2 equivalents) to the solution.

-

Catalyst Addition: Introduce the acid catalyst. The choice and amount of catalyst can influence reaction time and yield. For example, using citric acid in water provides an environmentally friendly approach.[10]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., reflux) for a period ranging from a few hours to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration, washed with cold water and a non-polar solvent like ether, and then dried.[9]

-

If the product remains in solution, quench the reaction (e.g., with a mild base like liquid ammonia if an acid catalyst was used), and then extract the product with an appropriate organic solvent.[9]

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Caption: The Pictet-Spengler reaction mechanism for THCA synthesis.

Analytical Methodologies: Extraction, Purification, and Quantification

Accurate quantification of THCA and MTCA in complex matrices such as food and biological fluids is crucial for understanding exposure levels and biological effects. The standard approach involves solid-phase extraction (SPE) for sample clean-up and purification, followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][5][11][12]

Causality of the Experimental Choice: SPE is employed to remove interfering compounds from the sample matrix, which can otherwise co-elute with the analytes and suppress the analytical signal. Strong cation-exchange columns are particularly effective for this purpose.[11][12] HPLC with fluorescence detection is the method of choice due to its high sensitivity and selectivity for these naturally fluorescent compounds.[10][11][13]

Experimental Protocol: SPE-HPLC-Fluorescence Analysis of THCA and MTCA in Food Samples

This protocol is a synthesized methodology based on established procedures for the analysis of THCA and MTCA in food matrices.[3][11]

Materials:

-

Food sample

-

0.6 M Perchloric acid (HClO₄)

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., benzenesulfonic acid strong cation-exchange)

-

Methanol (HPLC grade)

-

0.1 M Sodium acetate buffer (pH 6.0)

-

Elution solvent (e.g., 95:5 hexane:ethyl acetate)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

Step-by-Step Methodology:

Part A: Sample Preparation and Solid-Phase Extraction (SPE)

-

Homogenization: Weigh approximately 3.0 g of the food sample and homogenize it with 15 mL of 0.6 M HClO₄ for 30 seconds at 10,000 rpm.[3]

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

SPE Column Conditioning:

-

Condition the SPE cartridge by passing 2 mL of methanol through it.

-

Equilibrate the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0). Do not allow the column to dry.[6]

-

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[6]

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of the sodium acetate buffer to remove interfering substances.

-

Drying: Dry the column under maximum vacuum for approximately 5 minutes.[6]

-

Elution: Elute the analytes (THCA and MTCA) with an appropriate solvent, such as 2 mL of 95:5 hexane:ethyl acetate.[6]

-

Solvent Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen at a temperature no higher than 40 °C. Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.

Part B: HPLC-Fluorescence Analysis

-

HPLC System Setup:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of formic acid is typically used.

-

Flow Rate: Approximately 0.8-1.0 mL/min.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: ~270-280 nm

-

Emission Wavelength: ~340-350 nm

-

-

-

Injection and Analysis: Inject the reconstituted sample into the HPLC system.

-

Quantification: Identify and quantify THCA and MTCA by comparing their retention times and peak areas to those of known standards.

Caption: Workflow for the extraction and analysis of THCA.

Biological Activities and Mechanisms of Action

While historically viewed primarily as precursors to harman and norharman, THCA and its derivatives are now recognized as possessing their own distinct and significant biological activities.

Pro-Apoptotic Effects in Cancer Cells

One of the most promising areas of research for THCA is its potential as an anticancer agent. Studies have shown that (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid can induce apoptosis in human colorectal cancer cells (HCT-8).[14]

Mechanism of Action: Suppression of the NF-κB Signaling Pathway

The pro-apoptotic effect of THCA in HCT-8 cells is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13]

THCA has been shown to:

-

Inhibit IκB-α Phosphorylation: In its inactive state, NF-κB (typically the p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκB-α. Upon receiving a pro-inflammatory signal, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. THCA prevents this initial phosphorylation step.[15]

-

Reduce p50 and p65 Expression: THCA also decreases the expression of the p50 and p65 subunits of NF-κB in the cytosol, further limiting the pool of active transcription factor.[15]

By suppressing the NF-κB pathway, THCA shifts the cellular balance towards apoptosis. This is accompanied by a loss of mitochondrial membrane potential, the activation of caspases-3, -8, and -9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[14]

Caption: THCA induces apoptosis by inhibiting the NF-κB signaling pathway.

Neuroprotective and Neuromodulatory Effects

The β-carboline family, in general, exhibits a wide range of neuroactive properties. While much of the research has focused on the aromatic β-carbolines like harman, evidence suggests that tetrahydro-β-carbolines also play a role in neuromodulation.

-

Receptor Binding: Tetrahydro-β-carbolines have been shown to bind to various serotonin (5-HT) receptors, including the 5-HT2A and 5-HT5A subtypes.[16][17][18] This interaction with the serotonergic system suggests a potential for modulating mood, cognition, and other neurological processes. Some N-substituted tetrahydro-β-carbolines have also been investigated as potential ligands for mu-opioid receptors.[14]

-

Neuroprotection: Some β-carbolines have demonstrated neuroprotective effects, potentially through antioxidant mechanisms and the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.[8][19] The inhibition of MAO can increase the levels of dopamine and other monoamines in the brain, which may be beneficial in conditions like Parkinson's disease. Furthermore, certain β-carbolines can stimulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.[20]

The precise neuroprotective signaling pathways activated by THCA itself require further investigation, but the broader activities of the β-carboline class suggest this is a promising area for future research.

Metabolic Fate: The Precursor to Harman and Norharman

A critical aspect of THCA and MTCA biochemistry is their role as precursors to the fully aromatic β-carbolines, norharman and harman. This transformation occurs via oxidative decarboxylation, a reaction that is prevalent during the thermal processing of food.[3][6]

Mechanism of Oxidative Decarboxylation:

The process involves the removal of the carboxylic acid group as carbon dioxide and the oxidation of the tetrahydro-β-carboline ring to a fully aromatic β-carboline. This reaction can be catalyzed by heat, the presence of oxidants, and enzymes such as heme peroxidases found in plant and animal tissues.[6][16][20][21][22][23][24]

Caption: Oxidative decarboxylation of THCA to norharman.

Occurrence in Foods

THCA and MTCA are found in a wide range of food products, particularly those that have undergone fermentation, aging, or thermal processing. Their presence in the human diet is a significant route of exposure.

| Food Product | THCA Concentration (µg/g) | MTCA Concentration (µg/g) | Reference(s) |

| Raw Fish | Not Detected - 2.52 | Not Specified | [3][11] |

| Cooked Fish | Not Detected - 6.43 | Present in "well done" samples | [3][11] |

| Smoked Fish | 0.19 - 0.67 | Present | [3][11] |

| Cooked Meats | Not Detected - 0.036 | Present in "well done" samples | [3][11] |

| Smoked Meats | 0.02 - 1.1 | Present | [3][11] |

| Soy Sauce | Present | 82 - 678 (µg/mL) | [2][11] |

| Toasted Bread | Higher than MTCA | Present | [2] |

| Beer | Present | Present | [2] |

| Wine | Present | Present | [2] |

| Yogurt | Not Specified | Present | [2] |

Note: Concentrations can vary significantly based on processing methods, storage conditions, and analytical techniques used.

Toxicity and Safety Profile

The safety profile of THCA is an area of ongoing investigation.

-

Mutagenicity: In the Ames test, THCA and other tetrahydro-β-carboline carboxylic acids did not show mutagenic activity, either with or without metabolic activation. However, at higher concentrations, THCA did exhibit some toxicity to the Salmonella typhimurium strains used in the assay.[25]

-

Cytotoxicity: As discussed, THCA exhibits cytotoxic activity against certain cancer cell lines, such as HCT-8, with an IC₅₀ in the low micromolar range (0.5-4 µM).[14] Other studies on β-carboline derivatives have shown a wide range of IC₅₀ values against various cancer cell lines, from nanomolar to micromolar concentrations.[12][26][27] It's important to note that some derivatives show selectivity for cancer cells over normal cell lines.[26]

-

In Vivo Toxicity: Specific in vivo toxicity data (e.g., LD₅₀) for pure THCA is not extensively reported in the available literature. However, studies on related β-carbolines like harmine indicate dose-dependent toxicity, with high doses causing central nervous system effects such as convulsions and tremors.

Further research is needed to fully characterize the toxicological profile of THCA and to establish safe exposure levels.

Conclusion and Future Directions

This compound is emerging from the shadow of its more famous metabolic products, norharman and harman, as a bioactive molecule with significant potential. Its widespread presence in the human diet and its endogenous formation necessitate a deeper understanding of its physiological roles.

For researchers and drug development professionals, THCA presents several exciting avenues for exploration:

-

Oncology: The pro-apoptotic effects of THCA via the suppression of the NF-κB pathway warrant further investigation in other cancer types. Its potential as a lead compound for the development of novel chemotherapeutic agents should be explored.

-

Neuroscience: The interaction of THCA with serotonergic and potentially other receptor systems opens up possibilities for the development of new treatments for neurological and psychiatric disorders. Elucidating the specific signaling pathways involved in its potential neuroprotective effects is a key area for future research.

-

Food Science: Understanding the factors that influence the formation of THCA and its conversion to harman and norharman during food processing can help in modulating the levels of these bioactive compounds in the food supply.

This guide has provided a solid foundation for understanding the chemistry, analysis, and biology of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to further unravel the complexities of this fascinating molecule and to harness its potential for therapeutic innovation.

References

-

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells. (2013). National Institutes of Health. [Link]

-

Acidic Cannabinoid Decarboxylation. (n.d.). National Institutes of Health. [Link]

-

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. (2012). PubMed. [Link]

-

Decarboxylation and oxidation products of Δ⁹-THCA. The pathways... (n.d.). ResearchGate. [Link]

-

Analysis of tetrahydro-??-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. (n.d.). ResearchGate. [Link]

-

Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. (2000). PubMed. [Link]

-

Decarboxylation of Δ 9-tetrahydrocannabinol: Kinetics and molecular modeling. (n.d.). ResearchGate. [Link]

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). (2014). Synfacts. [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). ACS Publications. [Link]

-

3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents. (2024). PubMed. [Link]

-

Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

-

A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. (2022). Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

-

Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). National Institutes of Health. [Link]

-

Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. (n.d.). PubMed. [Link]

-

Presence of tetrahydro-beta-carboline-3-carboxylic Acids in Foods by Gas Chromatography-Mass Spectrometry as Their N-methoxycarbonyl Methyl Ester Derivatives. (n.d.). PubMed. [Link]

-

Tetrahydro-beta-carboline-3-carboxylic acids in smoked foods. (n.d.). University of Surrey Open Research repository. [Link]

-

beta-Carbolines and Tetrahydroisoquinolines: Detection and Function in Mammals. (n.d.). PubMed. [Link]

-

Model of the decarboxylation reaction of D 9-THCA. (n.d.). ResearchGate. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

-

Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. (n.d.). PubMed. [Link]

-

Bromal-derived tetrahydro-β-carbolines as neurotoxic agents: chemistry, impairment of the dopamine metabolism, and inhibitory effects on mitochondrial respiration. (n.d.). Sci-Hub. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). National Institutes of Health. [Link]

-

Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. (2014). PubMed. [Link]

-

The in-vitro cytotoxic IC50 values on selected normal cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). National Institutes of Health. [Link]

-

In vitro cytotoxicity (IC 50 ) of the compounds. (n.d.). ResearchGate. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Binding of beta-carbolines at 5-HT(2) serotonin receptors. (n.d.). ResearchGate. [Link]

-

Cytotoxicity of b-carboline derivatives in vitro c (IC 50 , a lM). (n.d.). ResearchGate. [Link]

-

Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. (2022). National Institutes of Health. [Link]

-

Binding of beta-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D-2) and benzodiazepine receptors. (n.d.). ResearchGate. [Link]

-

Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). Semantic Scholar. [Link]

-

Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). PubMed. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Institutes of Health. [Link]

-

Binding of beta-carbolines at 5-HT(2) serotonin receptors. (n.d.). PubMed. [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]

-

Binding of beta-carbolines at 5-HT(2) serotonin receptors. (n.d.). ResearchGate. [Link]

-

Solid-phase extraction, identification, and quantitation of 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid. (n.d.). PubMed. [Link]

-

Automation System for the Flexible Sample Preparation for Quantification of Δ9-THC-D 3 , THC-OH and THC-COOH from Serum, Saliva and Urine. (2022). MDPI. [Link]

-

The evaluation in the Ames test of the mutagenicity of tetrahydro-beta-carboline-3-carboxylic acids from smoked foods. (n.d.). PubMed. [Link]

-

Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. (n.d.). ResearchGate. [Link]

-

Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. (n.d.). PubMed. [Link]

-

Synthesis and in vitro cytotoxicity of 1,3-dioxoindan-2-carboxylic acid arylamides. (n.d.). ResearchGate. [Link]

-

Central inhibition prevents the in vivo acute toxicity of harmine in mice. (n.d.). PubMed. [Link]

Sources

- 1. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. organicreactions.org [organicreactions.org]

- 23. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Introduction: Unveiling a Biologically Significant β-Carboline

An In-Depth Technical Guide to Tetrahydroharman-3-carboxylic Acid: Structure, Properties, and Applications

This compound is a member of the tetrahydro-β-carboline (THBC) class of alkaloids, compounds that are structurally derived from the condensation of tryptophan with an aldehyde. This guide focuses primarily on 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) , often referred to in the literature as this compound, a harmala alkaloid.[1][2] We will also discuss its close analogue, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) , which is formed from tryptophan and formaldehyde.[3]

These compounds are of significant interest to researchers in pharmacology, food science, and neurobiology. They are naturally occurring substances found in a variety of fruits, beverages, and processed foods, including oranges, grapes, wine, and beer.[4][5] Beyond dietary intake, evidence suggests they can also be synthesized endogenously in mammals, including humans.[6] Their significance lies in their diverse biological activities, which range from potent antioxidant and radical scavenging effects to potential roles in neuroprotection and cytotoxicity.[4][7][8] Furthermore, MTCA and THCA are recognized as the chemical precursors to the fully aromatic and co-mutagenic β-carbolines, harman and norharman, respectively, which are formed during cooking and processing.[3][9]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound, tailored for researchers and drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the tricyclic pyrido[3,4-b]indole ring system.[10] The key structural features are the tetrahydrogenated pyridine ring fused to an indole moiety, with a carboxylic acid group at the C-3 position. In the case of MTCA, a methyl group is present at the C-1 position.[2] This substitution gives rise to two diastereoisomers (cis and trans), which can often be separated chromatographically.[5][6]

Structural Representation

The IUPAC name for the primary compound of interest is 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.[2]

Physicochemical Data Summary

The following table summarizes key quantitative properties for both MTCA and its non-methylated analogue, THCA, providing a basis for experimental design and analytical method development.

| Property | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) |

| Molecular Formula | C₁₃H₁₄N₂O₂[2] | C₁₂H₁₂N₂O₂[11] |

| Molecular Weight | 230.26 g/mol [2] | 216.24 g/mol [11] |

| CAS Number | 5470-37-1[2] | 72002-54-1[11] |

| Appearance | White crystalline powder[8] | Solid[12] |

| Melting Point | 242-256 °C (with decomposition)[1][8] | 282 - 284 °C[12] |

| XLogP3 (Lipophilicity) | -0.8[2] | -1.2[11] |

| Storage Conditions | -20°C[1] | Not specified, stable under standard conditions. |

| Topological Polar Surface Area | 65.1 Ų[2] | 65.1 Ų[11] |

PART 2: Synthesis and Natural Formation

The primary mechanism for the formation of THBCs, both synthetically and naturally, is the Pictet-Spengler reaction .[3][13] This reaction involves the condensation of a β-arylethylamine (in this case, L-tryptophan) with an aldehyde or keto acid.[3] The reaction proceeds via cyclization of an intermediate Schiff base, catalyzed by acid.

-

Formation of MTCA : L-tryptophan reacts with acetaldehyde.[3]

-

Formation of THCA : L-tryptophan reacts with formaldehyde.[3]

This reaction readily occurs during food processing, such as fermentation and cooking, where both tryptophan and aldehydes are present.[3][6]

Diagram of Formation and Subsequent Conversion

The following diagram illustrates the Pictet-Spengler synthesis of MTCA and its subsequent oxidative decarboxylation to the bioactive β-carboline, harman. This conversion is particularly relevant in cooked foods.[14]

Caption: Formation of MTCA and its conversion to harman.

Protocol: Microwave-Assisted Pictet-Spengler Synthesis of THBCs

Modern synthetic approaches often employ microwave assistance to accelerate reaction times and improve yields.[15] This protocol provides a generalized, efficient method for synthesizing THBCs.

Expert Rationale: The use of trifluoroacetic acid (TFA) serves as a potent catalyst, protonating the aldehyde's carbonyl group to increase its electrophilicity for attack by the indole ring. 1,2-dichloroethane (DCE) is an effective solvent that facilitates heating under microwave irradiation. The key advantage of this method is that the resulting THBC salt often precipitates directly from the cooled reaction mixture, simplifying purification by eliminating the need for chromatography.[15]

Methodology:

-

Reactant Preparation: To a microwave-safe reaction vessel, add L-tryptophan (1.0 eq).

-

Solvent and Aldehyde Addition: Add the corresponding aldehyde (e.g., acetaldehyde for MTCA, 1.1 eq) and 1,2-dichloroethane (DCE) as the solvent.

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 1.5 eq) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for 15-20 minutes. Monitor reaction progress via TLC if necessary.

-

Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product, as a TFA salt, will typically precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold DCE or diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product under a vacuum. Confirm the structure and purity using standard analytical techniques (NMR, MS, HPLC).

PART 3: Biological Activities and Mechanistic Insights

This compound and its analogues exhibit a range of biological activities, positioning them as molecules of interest for therapeutic development.

Antioxidant and Radical Scavenging Activity

One of the most well-documented properties of THBCs is their ability to act as antioxidants.[4] They function as effective radical scavengers (hydrogen- or electron-donating) in assays such as the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[7] In this process, THCA is oxidized to norharman, and MTCA is converted to harman.[7] This antioxidant capacity suggests that dietary intake of these compounds could contribute to the beneficial effects of fruits and other plant-based foods.[7]

Anticancer and Pro-Apoptotic Effects

Recent research has uncovered the potential of THBCs as anticancer agents. Specifically, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) isolated from the vegetable Cichorium endivia L. has been shown to induce apoptosis in the HCT-8 human colorectal cancer cell line.[16]

Mechanism of Action: The pro-apoptotic activity of THCA is mediated through the intrinsic mitochondrial pathway and suppression of a key survival signal.[16] The observed cellular events include:

-

Loss of mitochondrial membrane potential.

-

Activation of initiator caspase-9 and executioner caspase-3.

-

Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Crucially, THCA was found to suppress the activation of NF-κB, a transcription factor that promotes cell survival and inhibits apoptosis.[16]

This multi-faceted mechanism makes THCA a promising candidate for further investigation as a chemotherapeutic agent.

Neuroactivity and Other Effects

Due to their ability to cross the blood-brain barrier, THBCs are studied for their effects on the central nervous system.[4] They have been investigated for potential neuroprotective properties and their ability to interact with neurotransmitter systems.[8] However, some derivatives have also been implicated as potential neurotoxins, highlighting the need for careful structure-activity relationship studies.[10]

PART 4: Experimental Protocol for Bioactivity Assessment

To provide a practical framework, this section details a standard laboratory procedure for evaluating the antioxidant capacity of this compound.

Protocol: ABTS Radical Scavenging Assay

This protocol is a self-validating system for quantifying the antioxidant potential of a compound by measuring its ability to quench the stable blue-green ABTS radical cation (ABTS•+).

Expert Rationale: The ABTS assay is robust, operates at a physiological pH, and is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed radical has a distinct color, and its reduction by an antioxidant leads to a proportional decrease in absorbance, which is easily measured spectrophotometrically. Trolox, a water-soluble vitamin E analogue, is used as the standard, allowing for the expression of results in a standardized unit (Trolox Equivalent Antioxidant Capacity, or TEAC).

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

-

-

Generation of ABTS Radical Cation (ABTS•+):

-

Mix the ABTS and potassium persulfate stock solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm. This ensures a consistent starting radical concentration for all measurements.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (e.g., MTCA) and the standard (Trolox) in PBS.

-

Add 10 µL of each sample/standard dilution to a 96-well microplate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes in the dark.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 734 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage inhibition of the ABTS•+ radical for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the ABTS•+ solution with PBS alone).

-

Plot the % inhibition against the concentration for both the test compound and the Trolox standard to determine the IC₅₀ value (concentration required for 50% inhibition).

-

Diagram of Experimental Workflow

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

This compound (MTCA) and its related compounds are versatile molecules with a significant presence in the human diet and endogenous metabolism. Their established role as antioxidants and precursors to bioactive β-carbolines, combined with emerging evidence of pro-apoptotic activity against cancer cells, underscores their importance. For drug development professionals, the THBC scaffold represents a promising starting point for designing novel therapeutics, particularly in the fields of oncology and neuropharmacology. Future research should focus on elucidating the full spectrum of their metabolic pathways, understanding their structure-activity relationships in greater detail, and evaluating their pharmacokinetic and safety profiles in preclinical models to unlock their full therapeutic potential.

References

-

PubChem. (n.d.). D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Tetrahydro-β-carboline Alkaloids Occur in Fruits and Fruit Juices. Activity as Antioxidants and Radical Scavengers. Retrieved January 10, 2026, from [Link]

-

Herraiz, T., & Galisteo, J. (2003). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Journal of Agricultural and Food Chemistry, 51(24), 7156–7161. [Link]

-

Herraiz, T. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A, 871(1-2), 23–30. [Link]

-

ResearchGate. (n.d.). Tetrahydro-β-carboline-3-carboxylic acid compounds in fish and meat: Possible precursors of co-mutagenic β-carbolines norharman and harman in cooked foods. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of tetrahydro-β-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Retrieved January 10, 2026, from [Link]

-

International Journal of Research and Review. (n.d.). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

University of Surrey Open Research. (n.d.). Tetrahydro-beta-carboline-3-carboxylic acids in smoked foods. Retrieved January 10, 2026, from [Link]

-

Wakabayashi, K., et al. (1991). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. The Journal of Nutrition, 121(5), 646–652. [Link]

-

Herraiz, T. (1996). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Chromatography A, 732(2), 311–320. [Link]

-

Szabó, L., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(4), 573. [Link]

-

Li, Y., et al. (2013). (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia L. induces apoptosis of human colorectal cancer HCT-8 cells. Molecules, 18(1), 418–429. [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. Retrieved January 10, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | C13H14N2O2 | CID 73530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | C12H12N2O2 | CID 675102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid (MTCA): Natural Sources, Biosynthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA), a naturally occurring beta-carboline alkaloid. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its natural distribution, biosynthesis, and analytical methodologies for its isolation and quantification. We will explore the presence of MTCA in a variety of foodstuffs, including fruits and fermented products, and delve into the intricacies of its formation via the Pictet-Spengler reaction. Furthermore, this guide presents detailed protocols for the extraction of MTCA from natural sources and its subsequent analysis by modern chromatographic techniques. The pharmacological and toxicological significance of MTCA is also discussed, providing a solid foundation for future research and development endeavors.

Introduction: The Significance of MTCA

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) is a heterocyclic compound belonging to the beta-carboline family of alkaloids. These compounds are structurally related to tryptamine and are of significant interest due to their diverse biological activities. MTCA, in particular, has garnered attention for its presence in the human diet and its potential physiological effects. It is formed through the Pictet-Spengler condensation reaction between L-tryptophan and acetaldehyde[1]. This reaction can occur during food processing and fermentation, as well as endogenously in the human body[2].

The study of MTCA is pertinent for several reasons. Its widespread occurrence in common foods and beverages necessitates an understanding of its dietary intake and potential long-term health effects. Moreover, as a beta-carboline, MTCA may possess neuromodulatory properties, making it a compound of interest for neuropharmacological research. Conversely, its role as a potential precursor to mutagenic N-nitroso compounds raises toxicological concerns that warrant thorough investigation. This guide aims to provide a detailed technical resource for professionals working with or interested in this multifaceted molecule.

Natural Occurrence of MTCA

MTCA is found in a surprisingly wide array of natural sources, ranging from fruits to fermented products. Its presence is largely attributed to the co-occurrence of its precursors, L-tryptophan and acetaldehyde, under conditions that favor their condensation.

Fruits and Vegetables

Citrus fruits are particularly rich sources of MTCA. Studies have reported its presence in oranges, grapefruits, lemons, and mandarins. The concentration of MTCA can vary significantly depending on the fruit variety, ripeness, and storage conditions. For instance, the ripening and softening of fruits like pears and bananas have been associated with a significant increase in their MTCA content[3].

Fermented Foods and Beverages

Fermentation processes, which often involve the production of acetaldehyde by microorganisms, provide an ideal environment for MTCA synthesis. Consequently, a variety of fermented products contain this beta-carboline. Notable examples include:

-

Soy Sauce: A staple in many Asian cuisines, soy sauce is a significant dietary source of MTCA[1][4].

-

Alcoholic Beverages: Beer and wine have been shown to contain MTCA, likely due to the presence of both tryptophan from the raw materials and acetaldehyde from yeast fermentation[1][4].

-

Yogurt and Cheese: Certain fermented dairy products, such as yogurt and blue cheese, also contain detectable levels of MTCA[4].

Plant Sources

Beyond common foods, MTCA has been identified in specific plant species. One of the most well-documented sources is the Peruvian plant Maca (Lepidium meyenii), where it is considered a characteristic constituent[5]. Other plant genera, such as Aralia and Momordica, have also been reported to contain MTCA[5].

Endogenous Formation in Mammals

There is evidence to suggest that MTCA can be formed endogenously in the human body. The presence of MTCA in human urine and milk, even in infants, points towards an internal synthesis pathway, likely through the reaction of dietary tryptophan with acetaldehyde generated from metabolic processes[2].

Quantitative Analysis of MTCA in Natural Sources

The following table summarizes the reported concentrations of MTCA in various natural sources. It is important to note that these values can vary based on the specific product, processing methods, and analytical techniques used.

| Natural Source | Concentration Range (µg/g or µg/mL) | Reference(s) |

| Fruits | ||

| Orange | 0.35 - 2.47 | [3] |

| Grapefruit | 1.12 - 8.37 | [3] |

| Lemon | 0.15 - 2.05 | [3] |

| Mandarin | 0.57 - 2.5 | [3] |

| Banana | Not Detected - 0.74 | [3] |

| Pear | Not Detected - 0.017 | [3] |

| Grape | 0.01 - 0.22 | [3] |

| Tomato | 0.05 - 0.25 | [3] |

| Apple | Not Detected - 0.012 | [3] |

| Fermented Products | ||

| Soy Sauce | Present (quantities vary) | [1][4] |

| Tabasco Sauce | Present (quantities vary) | [4] |

| Wine | Present (quantities vary) | [4] |

| Beer | Present (quantities vary) | [1][4] |

| Wine Vinegar | Present (quantities vary) | [4] |

| Cider | Present (quantities vary) | [4] |

| Yogurt | Present (quantities vary) | [4] |

| Blue Cheese | Present (quantities vary) | [4] |

| Other | ||

| Toasted Bread | Present (quantities vary) | [4] |

Biosynthesis: The Pictet-Spengler Reaction

The formation of MTCA from L-tryptophan and acetaldehyde is a classic example of the Pictet-Spengler reaction. This reaction is a cornerstone in the biosynthesis of many alkaloids and involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

The reaction mechanism proceeds through the following key steps:

-

Imine Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of acetaldehyde, forming a Schiff base (imine) intermediate after dehydration.

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptophan moiety attacks the iminium ion, leading to the formation of a new carbon-carbon bond and the closure of the six-membered ring.

-

Deprotonation: A final deprotonation step restores the aromaticity of the indole ring, yielding the stable 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid product.

Caption: The Pictet-Spengler reaction pathway for the biosynthesis of MTCA.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of MTCA from natural sources. These protocols are designed to be robust and reproducible, providing a solid starting point for laboratory investigations.

Extraction and Purification of MTCA from Lepidium meyenii (Maca)

This protocol is adapted from established methods for the extraction of alkaloids from plant materials, with specific considerations for the properties of MTCA and the matrix of Lepidium meyenii.

Materials and Reagents:

-

Dried and powdered Maca root

-

Methanol (HPLC grade)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Centrifuge

-

pH meter

Step-by-Step Protocol:

-

Extraction:

-

Weigh 10 g of dried, powdered Maca root and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% aqueous methanol.

-

Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

Alternatively, for a more rapid extraction, perform ultrasonic-assisted extraction for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Acid-Base Partitioning:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

-

Redissolve the resulting aqueous residue in 50 mL of 1M HCl.

-

Wash the acidic solution three times with 50 mL portions of dichloromethane to remove non-polar impurities. Discard the organic layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH.

-

Extract the alkaline solution three times with 50 mL portions of dichloromethane. The MTCA will partition into the organic phase.

-

Combine the dichloromethane extracts.

-

-

Purification:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate to dryness using a rotary evaporator.

-

For further purification, redissolve the residue in a minimal amount of methanol and subject it to Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge and wash with water to remove polar impurities.

-

Elute the MTCA with methanol.

-

Collect the methanolic eluate and evaporate to dryness. The resulting residue will be enriched with MTCA.

-

Causality Behind Experimental Choices:

-

The use of aqueous methanol as the extraction solvent is effective for extracting a broad range of alkaloids, including the moderately polar MTCA.

-

Acid-base partitioning is a classic and highly effective technique for separating alkaloids from other plant constituents. MTCA, being basic, is soluble in its protonated form in the acidic aqueous phase, while non-polar impurities are removed with an organic solvent. Upon basification, MTCA is deprotonated and becomes soluble in the organic phase, allowing for its separation from polar impurities remaining in the aqueous phase.

-

SPE provides a final polishing step to remove any remaining impurities, yielding a cleaner sample for analysis.

Quantification of MTCA by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol outlines a sensitive and selective method for the quantification of MTCA in fruit juice samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-15 min: 10-50% B (linear gradient)

-

15-20 min: 50% B

-

20-21 min: 50-10% B (linear gradient)

-

21-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation wavelength: 280 nm, Emission wavelength: 340 nm.

Sample Preparation:

-

Centrifuge the fruit juice sample at 10,000 rpm for 15 minutes to remove pulp and other suspended solids.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

For highly concentrated samples, a dilution with the initial mobile phase may be necessary.

Quantification:

-

Prepare a series of standard solutions of MTCA of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared fruit juice sample.

-

Identify the MTCA peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the concentration of MTCA in the sample by interpolating its peak area on the calibration curve.

Self-Validating System:

-

The use of a fluorescence detector provides high sensitivity and selectivity for MTCA, which is a naturally fluorescent molecule. This minimizes interference from non-fluorescent matrix components.

-

The gradient elution program allows for the effective separation of MTCA from other compounds in the complex fruit juice matrix.

-

The inclusion of a calibration curve with known standards ensures the accuracy and precision of the quantification.

Caption: Experimental workflow for the quantification of MTCA in fruit juice by HPLC-FLD.

Pharmacological and Toxicological Considerations

The biological effects of MTCA are a subject of ongoing research. As a beta-carboline, it is structurally similar to a number of neuroactive compounds.

Pharmacological Potential:

-

Antioxidant Activity: Some studies have suggested that MTCA possesses antioxidant properties, which could contribute to the health benefits associated with the consumption of MTCA-containing foods.

-

Neuromodulatory Effects: The beta-carboline scaffold is known to interact with various receptors and enzymes in the central nervous system. While the specific neuropharmacological profile of MTCA is not yet fully elucidated, its potential to influence neuronal function is an active area of investigation.

Toxicological Concerns:

-

Precursor to Mutagens: A significant toxicological concern is the potential for MTCA to be converted into N-nitroso compounds in the presence of nitrite, which can occur under the acidic conditions of the stomach. These N-nitroso-beta-carbolines have been shown to be mutagenic in bacterial assays.

-

Further Research Needed: The in vivo toxicity and long-term health effects of dietary MTCA exposure are not yet well understood and require further investigation to establish safe consumption levels.

Conclusion

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is a widely distributed natural product with a fascinating chemistry and biology. Its presence in a variety of common foods and beverages, coupled with its potential physiological effects, makes it a compound of significant interest to researchers in food science, nutrition, pharmacology, and toxicology. This technical guide has provided a comprehensive overview of the current knowledge on MTCA, from its natural sources and biosynthesis to detailed analytical protocols for its study. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field, facilitating further research into the role of MTCA in human health and disease.

References

-

Herraiz, T. (2004). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry, 52(23), 7136-7143. [Link]

-

Herraiz, T., & Papavergou, E. (2004). 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in fruits. Journal of Agricultural and Food Chemistry, 52(18), 5783-5788. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942). [Link]

-

Ohta, T., Suzuki, S., & Sugimura, T. (1991). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. The Journal of Nutrition, 121(5), 646-652. [Link]

-

Stöckigt, J., Antonchick, A. P., Wu, Y. W., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

-

Wikipedia. (2023, December 1). Pictet–Spengler reaction. [Link]

-

Zheng, B. L., He, K., Kim, C. H., Rogers, L., & Zheng, Q. Y. (2002). Chemical Profiling and Standardization of Lepidium meyenii (Maca) by Reversed Phase High Performance Liquid Chromatography. Chemical and Pharmaceutical Bulletin, 50(7), 981-984. [Link]

-

Zhou, J., & Xie, G. (2012). UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements. Journal of Agricultural and Food Chemistry, 60(22), 5539-5545. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942) [hmdb.ca]

- 2. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2, 3,4-tetrahydro-beta-carboline-3-carboxylic acid in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

An In-Depth Technical Guide to Tetrahydroharman-3-carboxylic acid (CAS 5470-37-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrahydroharman-3-carboxylic acid (CAS 5470-37-1), a fascinating heterocyclic compound with significant potential in medicinal chemistry and pharmacology. Drawing from established scientific literature, this document delves into its synthesis, analytical characterization, and known biological activities, offering a foundational resource for researchers exploring its therapeutic applications.

Introduction and Chemical Profile

This compound, also known by its synonyms 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and MTCA, is a derivative of the β-carboline family of alkaloids.[1][2] These structures are of significant interest due to their prevalence in nature and their diverse pharmacological activities.[3] this compound itself is found in various food sources, including fruits, and has been identified in human urine and milk, suggesting potential endogenous formation.[4][5][6] Its chemical structure, featuring a tetrahydro-β-carboline core with a methyl group at the 1-position and a carboxylic acid at the 3-position, provides a unique scaffold for drug design and development.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5470-37-1 | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |

| Molecular Weight | 230.26 g/mol | [7] |

| Appearance | Solid | [2] |

| Melting Point | 242-243 °C (decomposes) | [2] |

| Boiling Point | 488 °C at 760 mmHg | [2] |

| Density | 1.301 g/cm³ | [2] |

| Storage Conditions | -20°C | [2] |

Synthesis and Purification

The primary route for synthesizing this compound is the Pictet-Spengler reaction . This powerful reaction forms the tetrahydro-β-carboline ring system by condensing a tryptamine derivative with an aldehyde or ketone.[8] In the case of this compound, the reaction involves L-tryptophan and acetaldehyde.

The Pictet-Spengler Reaction: A Mechanistic Overview

The causality behind this synthetic choice lies in its biomimetic nature, mimicking the potential biosynthetic pathway of such alkaloids. The reaction proceeds through the formation of a Schiff base intermediate from the condensation of the amino group of L-tryptophan with the carbonyl group of acetaldehyde. This is followed by an acid-catalyzed intramolecular electrophilic substitution, where the electron-rich indole ring attacks the iminium ion, leading to the cyclized product.

Caption: Pictet-Spengler reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for similar Pictet-Spengler reactions.[8][9] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

L-Tryptophan

-

Acetaldehyde

-

Glacial Acetic Acid

-

Potassium Hydroxide

-

Hydrochloric Acid

-

Ethanol

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tryptophan in glacial acetic acid.

-

Addition of Acetaldehyde: Slowly add acetaldehyde to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a solution of potassium hydroxide.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

Rigorous analytical characterization is crucial for verifying the identity and purity of synthesized or isolated this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.[4]

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 340 nm) |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Due to its poor solubility in common organic solvents, a mixture of D₂O with drops of F₃CCOOD can be a suitable solvent system for NMR analysis.[10]

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the indole ring, the methine proton at C1, the methine proton at C3, the diastereotopic methylene protons at C4, and the methyl protons at C1.

-

¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the tetrahydro-pyridine ring.

A detailed assignment of the ¹H and ¹³C NMR data for the closely related (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been published and can serve as a valuable reference.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this purpose.

Biological Activity and Therapeutic Potential

This compound and its derivatives have garnered significant interest for their diverse biological activities. The rationale for exploring these activities often stems from the structural similarity of the β-carboline scaffold to endogenous neurotransmitters and other bioactive molecules.

Anti-Cancer Activity

A study on the closely related (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., demonstrated significant cytotoxic activity against the human colorectal cancer cell line HCT-8.[11] The compound induced apoptosis in a dose-dependent manner.[11]

Mechanism of Action (Apoptosis Induction): The pro-apoptotic effect was shown to be mediated through the intrinsic mitochondrial pathway, characterized by:

-

Loss of mitochondrial membrane potential.[11]

-

Activation of caspase-3, caspase-8, and caspase-9.[11]

-

Upregulation of the pro-apoptotic protein Bax.[11]

-

Downregulation of the anti-apoptotic protein Bcl-2.[11]

Furthermore, the compound was found to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11]

Caption: Proposed apoptotic pathway induced by a this compound derivative.

Neuropharmacological Potential

The tetrahydro-β-carboline scaffold is known to interact with various components of the central nervous system. While specific neuropharmacological studies on this compound are limited, related β-carbolines have shown a range of activities, including monoamine oxidase (MAO) inhibition and interactions with serotonin and dopamine receptors. The presence of this compound in the human body suggests a potential role as an endogenous neuromodulator.[4]

Precursor to Bioactive Compounds

This compound can undergo oxidative decarboxylation to form the fully aromatic β-carboline, harman.[12] Harman is a known inhibitor of monoamine oxidase A (MAO-A) and exhibits various psychoactive properties. This transformation can occur during food processing and potentially in vivo, making this compound a pro-drug for other bioactive compounds.

Pharmacokinetics and Toxicology (ADME/Tox)

Detailed experimental ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, in silico studies on related β-carboline derivatives can provide some initial insights.

In Silico Predictions for Related β-Carbolines:

-

Absorption: Many β-carboline derivatives are predicted to have good oral bioavailability.

-

Distribution: Depending on their lipophilicity, they may cross the blood-brain barrier.

-

Metabolism: Cytochrome P450 enzymes are likely involved in their metabolism.

-

Toxicity: The mutagenicity of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid has been studied, particularly after treatment with nitrite, which can form mutagenic N-nitroso compounds.[13]

It is imperative that comprehensive in vitro and in vivo ADME/Tox studies are conducted for this compound to fully assess its drug-like properties and safety profile.

Future Research Directions

This compound presents a promising scaffold for further investigation. Key areas for future research include:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific biological activities.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential in animal models of cancer and neurological disorders.

-

Comprehensive ADME/Tox Profiling: Conducting thorough preclinical studies to determine its pharmacokinetic properties and safety.

-

Biomarker Potential: Investigating its utility as a biomarker for dietary intake or endogenous metabolic processes.[6]

Conclusion

This compound is a multifaceted molecule with a rich chemical and biological profile. Its straightforward synthesis via the Pictet-Spengler reaction, coupled with its intriguing anti-cancer and potential neuropharmacological activities, makes it a compelling candidate for further research in drug discovery and development. This guide provides a solid foundation for scientists and researchers to build upon as they unravel the full therapeutic potential of this and related β-carboline alkaloids.

References

-

Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. PubMed. [Link]

-

Synthesis of β-carboline derivatives. Sciforum. [Link]

-